Product packaging for hemoglobin Windsor(Cat. No.:CAS No. 125547-25-3)

hemoglobin Windsor

Cat. No.: B1179478
CAS No.: 125547-25-3
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Description

Hemoglobin Windsor is an unstable hemoglobin variant resulting from a point mutation in the beta-globin gene (HBB), where a valine residue at position 11 (A8) is substituted by an aspartic acid . This Val→Asp substitution occurs in the critical hydrophobic core of the heme pocket, a region normally responsible for shielding the heme iron from oxidation . The introduction of a polar amino acid disrupts this hydrophobic environment, leading to decreased molecular stability, increased auto-oxidation of heme iron to the ferric (Fe³⁺) state (methemoglobin), and a characteristically high oxygen affinity . This variant is associated with a chronic hemolytic anemia, which can be exacerbated by oxidative stress such as acute infection, leading to clinical presentations that include jaundice, splenomegaly, and hypoxia . Researchers value this compound as a model for studying the structure-function relationship of hemoglobin, particularly how specific mutations in the heme pocket affect protein stability, oxygen transport kinetics, and redox balance . Its study provides insights into unstable hemoglobinopathies and related hematologic disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

125547-25-3

Molecular Formula

C12H16N2

Synonyms

hemoglobin Windsor

Origin of Product

United States

Historical Context and Initial Discovery of Hemoglobin Windsor

Circumstances of Initial Identification of Hemoglobin Windsor

This compound, a rare and unstable variant of the beta-globin chain, was first identified in a 9-month-old female of Anglo-Saxon descent. tandfonline.com The discovery was prompted by a clinical presentation of severe hemolytic anemia, with a hemoglobin level of 59 g/L, which occurred concurrently with a viral infection. tandfonline.comnih.govtandfonline.com The infant's condition necessitated a transfusion-dependent state, and the hemolysis was observed to be exacerbated by pyrexia associated with the infection. tandfonline.com

An investigation into the patient's family, including her parents and a younger sibling, revealed that they were all hematologically normal. nih.govtandfonline.com This lack of familial history suggests that the appearance of this compound in the child was the result of a spontaneous de novo mutation. nih.govtandfonline.comashpublications.orgresearchgate.net

Early Observations and Preliminary Characterization of the this compound Variant

Initial laboratory analysis of the infant's blood provided the first clues to the nature of the hemoglobin variant. tandfonline.com A peripheral blood smear revealed significant abnormalities indicative of acute hemolysis, including fragmented cells, target cells, stipple cells, nucleated red blood cells, polychromasia, and some spherocytes. tandfonline.comnih.govtandfonline.com

Key preliminary findings that characterized this new variant were:

Instability : The variant was found to be unstable. This was confirmed by a positive isopropanol (B130326) stability test and the presence of numerous "Hb H"-like inclusion bodies in the red blood cells. tandfonline.comnih.govtandfonline.com

Electrophoretic Mobility : Hemoglobin electrophoresis under alkaline conditions showed a fast-moving beta-chain variant that separated towards the anode. tandfonline.comnih.govtandfonline.com This abnormal band constituted 27% of the total hemoglobin. nih.govtandfonline.com

Molecular Defect : Subsequent protein analysis determined that the abnormality was a substitution of the amino acid valine with aspartic acid at position 11 of the beta-globin chain (β11(A8)Val→Asp). tandfonline.comnih.govtandfonline.com This substitution occurs in the bottom of the heme pocket. nih.govtandfonline.com

Oxygen Affinity : The substitution of a hydrophobic amino acid (valine) with a polar one (aspartic acid) in the hydrophobic heme pocket resulted in an increased oxygen affinity for the hemoglobin molecule. nih.govtandfonline.comashpublications.org

The initial observations from the patient's blood analysis are summarized in the table below.

Hematological FindingObservation
Hemoglobin Level 59 g/L tandfonline.comnih.govtandfonline.com
Reticulocyte Count 77% tandfonline.com
Peripheral Blood Smear Fragmented cells, target cells, stipple cells, nucleated red cells, polychromasia, spherocytes tandfonline.comnih.govtandfonline.com
Stability Test Positive isopropanol stability test tandfonline.comnih.govtandfonline.com
Inclusion Bodies Numerous "Hb H"-like inclusions tandfonline.comnih.govtandfonline.com
Electrophoresis (Alkaline) Fast-moving β-chain variant (27% of total Hb) tandfonline.comnih.govtandfonline.com

Historical Methodologies Employed in the Initial Characterization of this compound

The characterization of this compound in the late 1980s relied on established protein analysis techniques of that era. tandfonline.com The process did not involve DNA sequencing, which is more common in modern hematology, but instead focused on direct analysis of the hemoglobin protein. researchgate.netnih.gov

The primary historical methods used included:

Hemoglobin Electrophoresis : This was a foundational technique used for the initial detection of hemoglobin variants. wikipedia.org In the case of this compound, electrophoresis on cellulose (B213188) acetate (B1210297) at an alkaline pH demonstrated the presence of an abnormal, fast-moving hemoglobin band. tandfonline.comnih.govtandfonline.com

Isopropanol Stability Test : This precipitation test was used to screen for unstable hemoglobins (B146990). The positive result for the patient's sample was a key indicator of the variant's instability. tandfonline.comnih.govtandfonline.com

Column Chromatography : To isolate the variant hemoglobin for further analysis, column chromatography was employed to purify the variant beta-chain. nih.govtandfonline.com

High-Performance Liquid Chromatography (HPLC) : The purified variant beta-chain was subjected to digestion with trypsin, and the resulting tryptic peptides were fractionated using HPLC. tandfonline.comnih.govtandfonline.com This allowed for the separation of the specific peptide containing the amino acid substitution.

Amino Acid Analysis and Sequencing : The final step involved amino acid analysis and sequencing of the isolated variant peptide. tandfonline.com This process definitively identified the substitution of valine by aspartic acid at position 11 of the beta chain. tandfonline.comnih.govtandfonline.com

These protein-based methods were the standard for identifying and characterizing new hemoglobin variants at the time of this compound's discovery. researchgate.netnih.gov

MethodPurpose in this compound Characterization
Hemoglobin Electrophoresis Initial detection of an abnormal, fast-moving hemoglobin variant. tandfonline.comnih.govtandfonline.com
Isopropanol Stability Test Confirmed the unstable nature of the variant hemoglobin. tandfonline.comnih.govtandfonline.com
Column Chromatography Purified the variant β-chain for detailed analysis. nih.govtandfonline.com
High-Performance Liquid Chromatography (HPLC) Separated the tryptic peptides of the purified β-chain. tandfonline.comnih.govtandfonline.com
Amino Acid Analysis & Sequencing Identified the specific amino acid substitution (Val→Asp) at position β11. tandfonline.comnih.govtandfonline.com

Molecular and Genetic Basis of Hemoglobin Windsor

Gene Locus and Specific Mutation Encoding Hemoglobin Windsor

The genetic foundation of this compound lies in a specific alteration within the gene responsible for producing the beta-globin protein chains of hemoglobin.

The mutation responsible for this compound is located on the beta-globin gene (HBB). ashpublications.orgmedlineplus.govmedlineplus.gov This gene is situated on chromosome 11. wikipedia.org The HBB gene provides the genetic code for the synthesis of beta-globin, a crucial component of the tetrameric hemoglobin protein found in adult red blood cells. medlineplus.govmedlineplus.gov DNA sequencing of individuals with this hemoglobin variant has confirmed that a point mutation occurs within this specific gene. ashpublications.org

This compound is the direct result of a point mutation in the HBB gene, leading to a single amino acid substitution in the beta-globin chain. nih.govashpublications.org Specifically, the amino acid valine at position 11 is replaced by aspartic acid. nih.govtandfonline.com This substitution is denoted as β11(A8)Val→Asp. nih.govtandfonline.com The valine at this position is located in the bottom of the heme pocket, a critical region for the hemoglobin molecule's stability and function. nih.govtandfonline.com The substitution of the hydrophobic valine with the polar aspartic acid disrupts the hydrophobic nature of this pocket, leading to molecular instability. ashpublications.org

Genotypic Analysis of this compound Inheritance Patterns

The inheritance pattern of this compound is notable for its apparent lack of familial transmission in the initially identified cases, pointing towards a spontaneous genetic event.

Current research strongly suggests that this compound arises from a spontaneous de novo mutation. nih.govashpublications.org A de novo mutation is a genetic alteration that appears for the first time in one family member as a result of a mutation in a germ cell (egg or sperm) of one of the parents, or a mutation that arises in the fertilized egg itself during early embryogenesis. In the documented cases of this compound, the variant was identified in the affected individuals, but not in their parents, indicating it was not inherited. nih.govashpublications.org

Structural and Functional Alterations Induced by the Hemoglobin Windsor Mutation in Vitro and in Silico Studies

Conformational Changes in the Hemoglobin Windsor Molecule Due to Valine to Aspartic Acid Substitution

The primary genetic defect in this compound is a point mutation in the beta-globin gene, leading to the substitution of valine with aspartic acid at position 11 (also denoted as A8). nih.govashpublications.org This seemingly minor change from a hydrophobic amino acid (valine) to a polar, hydrophilic one (aspartic acid) has profound consequences for the structure of the hemoglobin molecule. ashpublications.org

Disruption of the Heme Pocket Hydrophobic Environment

The heme pocket, where the iron-containing heme group resides, is a critical region for hemoglobin's function of binding oxygen. ashpublications.orgdynamed.com This pocket is predominantly lined with hydrophobic amino acids, creating a non-polar environment that is essential for maintaining the iron atom in its reduced (ferrous, Fe2+) state, which is necessary for oxygen binding. ashpublications.orgnih.gov The introduction of aspartic acid, a polar molecule, into this hydrophobic "basket" disrupts this environment. ashpublications.org This disruption can lead to the auto-oxidation of the heme iron to the ferric state (Fe3+), forming methemoglobin, which is incapable of binding oxygen. ashpublications.orgnih.gov

Impact on Hemoglobin Stability and Unfolding Mechanisms of this compound

The structural alterations induced by the valine-to-aspartic acid substitution render this compound inherently unstable. nih.govashpublications.org This instability is a key feature of this hemoglobin variant and has been demonstrated through various laboratory tests, such as the isopropanol (B130326) stability test, which is positive in individuals with this compound. nih.gov

Biochemical Mechanisms Leading to Instability of this compound

The instability of this compound arises from a combination of factors stemming from the amino acid substitution. The disruption of the hydrophobic heme pocket facilitates the loss of the heme group from the globin chain. dynamed.com Heme-depleted globin is unstable and prone to precipitation within the red blood cells, forming inclusions known as Heinz bodies. conicet.gov.aruniprot.org These precipitated proteins can damage the red blood cell membrane, leading to premature destruction of the cell (hemolysis). dynamed.com

Correlation Between Amino Acid Substitution and Protein Denaturation Pathways

The substitution of a hydrophobic residue (valine) with a charged one (aspartic acid) in the interior of the protein is a highly disruptive event. dynamed.com This change can interfere with the normal folding of the globin subunit and alter its tertiary structure. nih.gov The process of protein unfolding, or denaturation, in hemoglobin can be a multi-step process. Studies on apohemoglobin (hemoglobin without the heme group) have shown that the initial step involves the unfolding of the heme pocket, leading to a dimeric intermediate. nih.gov In the case of this compound, the inherent instability of the heme pocket likely accelerates this initial unfolding step, predisposing the molecule to further denaturation and precipitation.

Alterations in Oxygen Binding Affinity of this compound

In addition to its instability, this compound exhibits an increased affinity for oxygen. nih.govashpublications.org This means that it binds oxygen more tightly than normal hemoglobin A.

The affinity of hemoglobin for oxygen is a complex property influenced by the molecule's structure and various allosteric effectors. nih.govoncohemakey.com The sigmoidal shape of the oxygen-hemoglobin dissociation curve reflects the cooperative binding of oxygen, where the binding of one oxygen molecule increases the affinity of the other heme sites for oxygen. nih.gov This is a result of the transition between the low-affinity T (tense) state and the high-affinity R (relaxed) state of the hemoglobin tetramer. oncohemakey.com

Mutations that destabilize the T state or favor the R state can lead to an increased oxygen affinity. nih.gov While the precise mechanism for the increased oxygen affinity in this compound is not fully elucidated, it is likely a consequence of the structural changes induced by the valine-to-aspartic acid substitution. These changes may alter the equilibrium between the T and R states, favoring the high-affinity R state. An increased oxygen affinity means that the hemoglobin does not release oxygen as readily to the tissues, which can have physiological consequences. oncohemakey.comnih.gov

Table 1: Summary of Key Alterations in this compound

FeatureNormal Hemoglobin (HbA)This compoundReference
Amino Acid at Beta-11 (A8) Valine (hydrophobic)Aspartic Acid (polar) nih.gov, ashpublications.org
Heme Pocket Environment HydrophobicDisrupted, more hydrophilic ashpublications.org
Contact with H Helix PresentLost ashpublications.org
Stability StableUnstable nih.gov, ashpublications.org
Oxygen Affinity NormalIncreased nih.gov, ashpublications.org

Mechanisms Underlying Increased Oxygen Affinity in this compound

The primary mechanism behind the heightened oxygen affinity in this compound is the amino acid substitution within the heme pocket. nih.govashpublications.org The introduction of aspartic acid, a polar molecule, in place of the nonpolar valine at the A8 position, disrupts the normal hydrophobic environment that is crucial for proper heme function. ashpublications.org This structural change leads to an instability in the hemoglobin molecule, which in turn results in an increased affinity for oxygen. nih.gov

This increased affinity means that the hemoglobin molecule binds more readily to oxygen in the lungs but is less efficient at releasing it to the tissues. This characteristic is a direct consequence of the mutation's impact on the molecule's three-dimensional structure.

Modulation of the Hemoglobin-Oxygen Dissociation Curve by this compound

The increased oxygen affinity of this compound causes a "leftward shift" in the hemoglobin-oxygen dissociation curve. frontiersin.orgmedscape.com This shift signifies that at any given partial pressure of oxygen, a higher percentage of this compound will be saturated with oxygen compared to normal hemoglobin (Hemoglobin A). frontiersin.orgnih.gov

Table 1: The Oxygen-Dissociation Curve and its Shifts

Curve ShiftHemoglobin's Affinity for O2P50 ValueFactors Causing the Shift
Rightward Shift DecreasedIncreasedIncreased temperature, increased 2,3-DPG, increased H+ (lower pH)
Leftward Shift IncreasedDecreasedDecreased temperature, decreased 2,3-DPG, decreased H+ (higher pH), presence of this compound

P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated. frontiersin.org

While beneficial for oxygen loading in the lungs, the left-shifted curve is detrimental to oxygen delivery in peripheral tissues, where the partial pressure of oxygen is lower. nih.gov The hemoglobin does not release oxygen as readily, which can lead to tissue hypoxia. medscape.com

Allosteric Regulation Considerations in this compound Function

Allosteric regulation is a critical aspect of normal hemoglobin function, allowing it to respond to various physiological signals to modulate its oxygen affinity. frontiersin.org Molecules like protons (H+), carbon dioxide (CO2), and 2,3-diphosphoglycerate (2,3-DPG) act as allosteric effectors, promoting the release of oxygen in tissues where it is most needed. libretexts.orgwikipedia.org

In this compound, the mutation at the β11 position can interfere with these allosteric mechanisms. The structural changes may alter the binding sites for these effectors or disrupt the conformational changes (the transition between the Tense 'T' and Relaxed 'R' states) that are essential for allosteric control. conicet.gov.arutah.edu The T state has a low affinity for oxygen, while the R state has a high affinity. derangedphysiology.com The substitution in this compound appears to stabilize the R state, contributing to its high oxygen affinity and potentially diminishing the regulatory effects of allosteric modulators. nih.govashpublications.org

Pro-oxidant Effects and Methemoglobin Formation in this compound

The instability of the this compound molecule not only affects its oxygen-carrying capacity but also makes it more susceptible to oxidation. nih.govashpublications.org

Auto-oxidation of Heme Iron in this compound

The heme iron in hemoglobin must be in its reduced ferrous (Fe2+) state to bind oxygen. ashpublications.org The process of auto-oxidation involves the spontaneous conversion of this ferrous iron to the ferric (Fe3+) state, forming methemoglobin (MetHb), which is incapable of binding oxygen. nih.govwikipedia.org

The disruption of the hydrophobic heme pocket in this compound by the polar aspartic acid residue makes the heme iron more accessible to water and other molecules that can facilitate its oxidation. ashpublications.org This inherent instability accelerates the rate of auto-oxidation compared to normal hemoglobin. nih.govashpublications.org This process is a key contributor to the pro-oxidant effects associated with this hemoglobin variant. biomolther.org

Biochemical Consequences of Increased Methemoglobin Levels in this compound Variants

Elevated levels of methemoglobin, a condition known as methemoglobinemia, have significant biochemical consequences. acutecaretesting.org The primary effect is a reduction in the oxygen-carrying capacity of the blood, leading to a "functional anemia." medscape.com

Furthermore, the presence of methemoglobin shifts the oxygen-dissociation curve of the remaining functional hemoglobin to the left. medscape.comwikipedia.org This exacerbates the problem of oxygen delivery to the tissues, as the normal hemoglobin that is present holds on to oxygen more tightly. masimo.co.jp The combination of reduced oxygen-carrying capacity and impaired oxygen release can lead to significant tissue hypoxia. medscape.comnih.gov

In cases of this compound, this can lead to clinical manifestations such as cyanosis (a bluish discoloration of the skin) and symptoms of anemia. ashpublications.org

Advanced Methodological Approaches for Hemoglobin Windsor Research

Chromatographic Techniques for Hemoglobin Windsor Separation and Quantification

Chromatography, a cornerstone of protein separation, plays a pivotal role in the initial detection and subsequent purification of hemoglobin variants. These methods separate molecules based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) in Variant Characterization

High-Performance Liquid Chromatography (HPLC) is a primary tool for screening and quantifying hemoglobin variants, including this compound. nih.gov This technique utilizes a column packed with a stationary phase and a liquid mobile phase that is pumped through at high pressure, allowing for high-resolution separations. nih.govtrinitybiotech.com

In a typical analysis, a hemolysate prepared from whole blood is injected into the HPLC system. zivak.com The various hemoglobin components are separated on a cation-exchange column and detected as they elute. zivak.com The retention time, the time it takes for a specific hemoglobin to pass through the column, is a key parameter for presumptive identification. nih.gov For instance, in one case study, an unknown hemoglobin, later identified as this compound, was detected at 22.5% by HPLC. ashpublications.org In another case, the variant constituted 27% of the total hemoglobin. nih.govtandfonline.com

While powerful, HPLC is not typically used as a standalone method for definitive identification due to the possibility of different variants having similar retention times. nih.gov However, the quantitative data and the characteristic peak shape it provides are invaluable for initial screening and for guiding further investigations. nih.gov

Table 1: HPLC Findings in this compound Cases

CasePercentage of Hb Windsor Detected by HPLCReference
Case 127% nih.govtandfonline.com
Case 222.5% ashpublications.org

Utility of Other Chromatographic Methods (e.g., Column Chromatography for Purification)

While HPLC is excellent for analytical-scale separation and quantification, other chromatographic techniques are often employed for preparative-scale purification of hemoglobin variants for further structural and functional studies. Column chromatography, a broader category that includes various stationary and mobile phase combinations, is instrumental in this regard.

For the initial characterization of this compound, the variant beta-chain was purified using column chromatography. nih.govtandfonline.com This purification step was essential to isolate a sufficient quantity of the abnormal globin chain for subsequent analysis, such as tryptic peptide mapping and amino acid sequencing. nih.govtandfonline.com Ion-exchange chromatography is a common choice for this purpose, where the hemoglobin mixture is applied to a column containing a charged resin. trinitybiotech.comnih.gov By carefully controlling the pH and ionic strength of the buffer, different hemoglobin species can be selectively eluted. trinitybiotech.comnih.gov

Electrophoretic Techniques for this compound Identification

Electrophoresis is a fundamental technique in hemoglobin variant analysis that separates molecules based on their migration in an electric field. wikipedia.org The charge of the hemoglobin molecule, which is altered in variants like this compound, dictates its mobility. learnhaem.com

Agarose Gel and Cellulose (B213188) Acetate (B1210297) Electrophoresis

Agarose gel and cellulose acetate electrophoresis are widely used for routine screening of hemoglobinopathies. learnhaem.comhelena.com These methods are relatively simple and provide a clear visual separation of major hemoglobin fractions. conductscience.comspringernature.com

In the initial discovery of this compound, electrophoretic studies were crucial. nih.govtandfonline.com The variant separated towards the anode (the positive electrode) under alkaline conditions (pH 8.2-8.6), which is consistent with the substitution of a neutral amino acid (valine) with a negatively charged one (aspartic acid). nih.govtandfonline.comlearnhaem.com This migration pattern distinguishes it from normal HbA. nih.govtandfonline.com Electrophoresis can be performed on different support media, with cellulose acetate being a common choice for its rapid separation capabilities. helena.comconductscience.com Agarose gels are also used and can offer improved resolution for certain hemoglobin variants. nih.govhellabio.com

Isoelectric Focusing (IEF) in Hemoglobin Variant Analysis

Isoelectric focusing (IEF) is a high-resolution electrophoretic technique that separates proteins based on their isoelectric point (pI) – the pH at which a protein has no net electrical charge. helena.com In an IEF gel, a stable pH gradient is established. When a protein mixture is applied, each protein migrates to the position in the gradient where the pH equals its pI and then stops, resulting in very sharp, focused bands. helena.com

IEF is particularly valuable for distinguishing between hemoglobin variants that may have similar mobilities in conventional electrophoresis. helena.com In the analysis of a patient with this compound, IEF revealed an abnormal band accounting for 23% of the total hemoglobin, which was in close agreement with the HPLC quantification. ashpublications.org This technique's ability to resolve proteins with very small differences in pI makes it a powerful tool for confirming the presence of a variant and for differentiating it from other known hemoglobins (B146990). helena.com

Mass Spectrometry-Based Characterization of this compound

Mass spectrometry (MS) has become an indispensable tool for the definitive characterization of hemoglobin variants. nih.govnih.gov It provides a direct and highly accurate measurement of the molecular weight of the globin chains, allowing for the precise determination of the mass shift caused by an amino acid substitution. lcms.cz

Several MS techniques are employed in hemoglobin analysis. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are two common methods for ionizing the large globin molecules. nih.govlcms.cz These are often coupled with time-of-flight (TOF) or other types of mass analyzers. nih.govnih.gov

For the definitive identification of this compound, the purified variant beta-chain underwent analysis that ultimately determined the amino acid sequence. nih.govtandfonline.com This involved digesting the protein into smaller peptide fragments with an enzyme like trypsin. nih.govtandfonline.com These fragments were then analyzed, likely by a combination of HPLC and mass spectrometry (LC-MS), to identify the specific peptide containing the amino acid substitution. nih.govtandfonline.com Tandem mass spectrometry (MS/MS) can then be used to sequence this peptide, confirming the exact nature and location of the mutation. researchgate.netwaters.com

The substitution of valine (C5H11NO2, molecular weight ≈ 117.15 g/mol ) by aspartic acid (C4H7NO4, molecular weight ≈ 133.10 g/mol ) in this compound results in a specific mass increase in the beta-globin chain. This precise mass difference can be readily detected by modern mass spectrometers, providing unambiguous confirmation of the variant's identity. nih.govashpublications.org Top-down proteomics, where the intact protein is fragmented and analyzed in the mass spectrometer, is also an emerging and powerful approach for characterizing hemoglobin variants. researchgate.net

Table 2: Summary of Methodological Findings for this compound

TechniquePrincipleKey Finding for Hb WindsorReference
HPLC (Ion-Exchange) Separation based on chargeDetected a variant peak at 22.5-27% of total hemoglobin. nih.govashpublications.orgtandfonline.com
Column Chromatography Purification based on properties like chargeUsed to purify the variant β-chain for further analysis. nih.govtandfonline.com
Alkaline Electrophoresis Separation based on charge and migration in an electric fieldVariant migrated towards the anode, indicating a more negative charge than HbA. nih.govtandfonline.com
Isoelectric Focusing (IEF) Separation based on isoelectric pointRevealed an abnormal band at 23% of total hemoglobin. ashpublications.org
Mass Spectrometry (MS) Measurement of mass-to-charge ratioConfirmed the amino acid substitution of Valine to Aspartic Acid at position 11 of the β-chain. nih.govtandfonline.com

Top-Down Proteomic Analysis for Sequence and Structural Elucidation

Top-down proteomics offers a powerful approach for analyzing intact proteins, like hemoglobin, without the need for enzymatic digestion, which is a hallmark of traditional bottom-up methods. thermofisher.comamegroups.cn This technique allows for the direct characterization of proteoforms, providing a comprehensive view of the complete protein with all its post-translational modifications. amegroups.cn In the context of this compound, top-down mass spectrometry can precisely determine the mass of the intact variant globin chain, revealing the exact mass shift caused by the amino acid substitution. thermofisher.comlcms.cz

High-resolution mass spectrometers, such as the Orbitrap and 21-Tesla Fourier transform ion cyclotron resonance mass spectrometry (21T FT-ICR MS), are instrumental in this process. amegroups.cn These instruments can resolve the minute mass differences between the normal and variant hemoglobin subunits, even in heterozygous samples. amegroups.cn Furthermore, tandem mass spectrometry (MS/MS) techniques, including collision-induced dissociation (CID) and electron transfer dissociation (ETD), can be employed to fragment the intact protein. thermofisher.comnih.gov This fragmentation provides sequence information, allowing for the precise localization of the mutation within the globin chain. thermofisher.comnih.govwaters.com This approach has been successfully used to identify unknown hemoglobin variants from dried blood spots in newborn screening programs. thermofisher.comnih.gov

Application of LC-HRMS for Hemoglobin Subunit Separation and Identification

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is a highly effective method for the separation and identification of hemoglobin subunits, particularly for variants like this compound. chromatographyonline.comnih.govnih.gov This technique couples the separation power of liquid chromatography with the precise mass measurement capabilities of high-resolution mass spectrometry. chromatographyonline.comnih.gov A key advantage of LC-HRMS is its ability to separate normal and variant hemoglobin subunits even when their mass difference is less than 1 Dalton, a scenario where traditional methods might fail. chromatographyonline.comnih.govnih.gov

The use of a C4 reversed-phase column under denaturing conditions facilitates the effective separation of the globin subunits prior to their introduction into the mass spectrometer. chromatographyonline.comnih.gov Following separation, intact-protein analysis by HRMS provides an accurate mass measurement of each subunit, allowing for the detection of the mass anomaly associated with the this compound variant. chromatographyonline.comnih.gov Subsequent top-down analysis of the separated variant subunit can then confirm the amino acid sequence and pinpoint the exact location of the mutation. nih.gov This integrated approach improves the accuracy of variant identification and can be implemented on commercial systems, making it accessible for clinical testing. chromatographyonline.comnih.gov

Field Desorption Mass Spectrometry in Globin Chain Analysis

Field desorption mass spectrometry (FD-MS) is an early mass spectrometry technique that has been successfully applied to the structural analysis of human hemoglobin variants. nih.govnih.gov In this method, tryptic digests of the globin chains are analyzed. nih.gov FD-MS is capable of detecting all the resulting peptides, including the "core" peptides that can be difficult to analyze with other methods, as protonated molecular ions. nih.gov

By determining the mass of each peptide, FD-MS allows for the identification of the peptide containing the amino acid substitution. nih.gov This makes the technique valuable for characterizing hemoglobin variants, including those that are electrophoretically and chromatographically silent. nih.gov While newer ionization techniques have become more prevalent, the historical application of FD-MS demonstrates the foundational role of mass spectrometry in hemoglobin variant analysis. nih.gov

Molecular Genetic Techniques for this compound Characterization

Molecular genetic techniques are the gold standard for confirming the diagnosis of hemoglobinopathies like this compound. These methods directly analyze the genetic code to identify the underlying mutation.

DNA Sequencing of Globin Genes for Mutation Confirmation

DNA sequencing of the beta-globin (HBB) gene is the definitive method for confirming the mutation responsible for this compound. ashpublications.orgconicet.gov.artandfonline.comarupconsult.comnih.gov This technique directly examines the nucleotide sequence of the gene, allowing for the precise identification of the point mutation. ashpublications.orgconicet.gov.ar In the case of this compound, sequencing reveals a T to A substitution at codon 11 of the beta-globin gene (HBB:c.35T>A), which results in the replacement of valine with aspartic acid at position 11 of the beta-globin chain (p.Val11Asp). ashpublications.orgconicet.gov.ar

This method is crucial, especially for rare or de novo mutations where family history is uninformative. ashpublications.orgnih.gov The results from DNA sequencing provide a conclusive diagnosis and are essential for genetic counseling. nih.govdoctorabad.com The process typically involves amplifying the beta-globin gene from the patient's DNA using the polymerase chain reaction (PCR) followed by sequencing of the amplified product. conicet.gov.arashpublications.org

Table 1: Genetic and Protein Alteration in this compound

Feature Description Reference
Gene Beta-globin (HBB) ashpublications.orgconicet.gov.ar
Mutation c.35T>A conicet.gov.ar
Amino Acid Change p.Val11Asp (Valine to Aspartic Acid at position 11) ashpublications.orgconicet.gov.artandfonline.com

| Location of Change | A8 helix, in the heme pocket | ashpublications.orgtandfonline.comnih.gov |

Multiplex Ligation-Dependent Probe Amplification (MLPA) for Gene Rearrangements

Multiplex Ligation-Dependent Probe Amplification (MLPA) is a technique used to detect copy number variations, such as deletions or duplications, within a gene or a gene cluster. cd-genomics.comnih.govmdpi.com While this compound is caused by a point mutation, MLPA can be a valuable tool in the broader context of hemoglobinopathy diagnosis to screen for large gene rearrangements that can also cause disease. nih.govnih.gov

MLPA can analyze up to 50 different DNA sequences in a single reaction. cd-genomics.commdpi.com The technique involves the hybridization of multiple probes to the target DNA, followed by a ligation step and then amplification. The amount of amplified product for each probe is proportional to the number of copies of that specific DNA sequence in the sample. mdpi.com This allows for the relative quantification of different exons or entire genes. nih.gov In cases with unusual inheritance patterns or complex phenotypes, MLPA could be used to rule out the presence of co-inherited deletions or duplications in the globin gene clusters that might modify the clinical presentation of this compound. nih.gov

Protein Stability Assays Applied to this compound

Protein stability assays are functional tests used to assess the structural integrity of hemoglobin variants. For this compound, these assays provide direct evidence of its instability, which is a key feature of its pathophysiology.

One of the most common methods used is the isopropanol (B130326) stability test. tandfonline.comnih.gov In this assay, a solution of isopropanol is used to challenge the stability of the hemoglobin molecule. Unstable hemoglobins, like this compound, will precipitate more readily in the presence of isopropanol compared to normal hemoglobin A. tandfonline.comnih.gov A positive isopropanol stability test for this compound indicates that the valine to aspartic acid substitution compromises the structural integrity of the hemoglobin tetramer. tandfonline.comnih.gov

Another indicator of instability is the presence of "Hb H"-like inclusions or Heinz bodies. conicet.gov.arnih.gov These are intracellular precipitates of denatured hemoglobin. Their formation can be induced by incubating red blood cells with certain dyes, like brilliant cresyl blue. conicet.gov.ar The presence of numerous inclusions in a patient with this compound is a hallmark of its instability. nih.gov The substitution of the hydrophobic valine with the polar aspartic acid in the heme pocket disrupts the normal hydrophobic interactions, leading to decreased stability of the molecule. ashpublications.org This inherent instability is a primary contributor to the hemolytic anemia observed in individuals with this variant. ashpublications.orgtandfonline.comnih.gov

Table 2: Stability Characteristics of this compound

Feature Observation Reference
Stability Unstable tandfonline.comnih.govithanet.eu
Isopropanol Stability Test Positive tandfonline.comnih.gov
Inclusion Bodies Numerous "Hb H"-like inclusions nih.gov

| Underlying Cause of Instability | Substitution of hydrophobic Valine with polar Aspartic Acid in the heme pocket | ashpublications.org |

Isopropanol Stability Test

The isopropanol stability test is a fundamental screening method used to detect unstable hemoglobins. arupconsult.com This assay is predicated on the principle that hemoglobin's structural integrity is maintained by internal hydrophobic bonds. The addition of a non-polar solvent like isopropanol weakens these bonds. In unstable hemoglobin variants, such as this compound, the substitution of an amino acid disrupts the molecule's normal structure, rendering it more susceptible to denaturation by isopropanol. nih.govthaiscience.info

In this test, a hemolysate is mixed with a 17% buffered isopropanol solution and incubated at 37°C. thaiscience.info A positive result, indicative of an unstable hemoglobin, is the visible precipitation of the hemoglobin within a short timeframe, typically 5 to 20 minutes. arupconsult.comthaiscience.info Normal hemoglobin remains in solution for a longer period under these conditions. Research has consistently shown that this compound yields a positive isopropanol stability test, confirming its inherent instability which contributes to hemolytic anemia. nih.gov

Isopropanol Stability Test: Principle and Findings for this compound
Principle The test assesses hemoglobin stability by challenging the protein's hydrophobic internal bonds with a non-polar solvent (isopropanol). Unstable hemoglobins precipitate more rapidly than normal hemoglobin. arupconsult.com
Procedure Hemolysate is mixed with a buffered 17% isopropanol solution and incubated at 37°C.
Observation Formation of a precipitate is observed over time.
Finding for this compound Positive result, with precipitation occurring, which is characteristic of an unstable hemoglobin variant. nih.gov

Heat Stability Studies

Complementing the isopropanol test, heat stability studies provide another means to assess the structural integrity of hemoglobin variants. arupconsult.com This method involves heating a buffered solution of hemolysate at a specific temperature, commonly 50°C. arupconsult.com The heat applies thermal stress to the hemoglobin molecule.

For unstable variants like this compound, the amino acid substitution (Valine to Aspartic Acid) in the heme pocket leads to a less stable tertiary structure. nih.gov This inherent instability is exacerbated by heat, causing the hemoglobin to denature and precipitate out of the solution. A significant amount of precipitation compared to a normal control sample indicates the presence of an unstable hemoglobin. arupconsult.com Like the isopropanol stability test, a positive heat stability test is an expected finding for this compound and is a key diagnostic feature of unstable hemoglobinopathies. frontiersin.orgsynnovis.co.uk

Heat Stability Test: Principle and Findings for this compound
Principle This test evaluates hemoglobin's resistance to thermal denaturation. Unstable hemoglobins have a lower thermal stability and will precipitate at temperatures that do not affect normal hemoglobin. arupconsult.com
Procedure A buffered hemolysate is incubated in a water bath at 50°C for a set period.
Observation The amount of precipitated hemoglobin is measured or visually assessed.
Finding for this compound Expected to be positive, showing significant precipitation, confirming the instability of the variant.

Advanced Biophysical Studies on this compound Oxygen Affinity and Allostery

The primary function of hemoglobin is the cooperative binding and transport of oxygen, a process governed by allosteric regulation. nih.gov Biophysical studies are essential to quantify how the structural changes in this compound affect its oxygen-binding properties.

Oxygen Dissociation Curve Measurement and P50 Determination

The oxygen-hemoglobin dissociation curve is a graphical representation of the relationship between the partial pressure of oxygen (pO2) and the percentage of hemoglobin saturated with oxygen (SO2). nih.gov The position and shape of this curve provide critical information about hemoglobin's affinity for oxygen. A key parameter derived from this curve is the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. nih.govderangedphysiology.com

A lower P50 value indicates a higher oxygen affinity, meaning the hemoglobin binds oxygen more tightly and releases it less readily to the tissues. nih.gov This is depicted as a "left-shift" in the oxygen dissociation curve. acutecaretesting.org Conversely, a higher P50 signifies lower oxygen affinity (a "right-shift"). acutecaretesting.org Studies on this compound have revealed that it has an increased affinity for oxygen. nih.gov This is a direct consequence of the β11 Val→Asp substitution, which affects the heme pocket and the allosteric transitions between the deoxygenated (T, tense) and oxygenated (R, relaxed) states. nih.govnih.gov The increased affinity means that while oxygen uptake in the lungs may be efficient, its delivery to peripheral tissues is impaired.

The measurement is typically performed using a dedicated instrument like a Hemox-Analyzer, which subjects a blood sample to varying oxygen tensions and measures the corresponding changes in hemoglobin saturation spectrophotometrically. ucsf.edu

Oxygen Affinity Parameters Description Finding in this compound
Oxygen Dissociation Curve A sigmoidal curve plotting hemoglobin's oxygen saturation against the partial pressure of oxygen, reflecting cooperative binding. nih.govlitfl.comThe curve is shifted to the left.
P50 Value The partial pressure of oxygen at which hemoglobin is 50% saturated. The normal range is typically 26-27 mmHg. derangedphysiology.comacutecaretesting.orgnih.govLower than normal, indicating a high oxygen affinity. nih.gov

Spectroscopic Techniques for Conformational and Oxidation State Analysis (e.g., UV-Vis Spectroscopy, Raman Spectroscopy, Circular Dichroism)

A suite of spectroscopic techniques can be employed to probe the detailed structural and electronic consequences of the this compound mutation at the molecular level.

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light by the hemoglobin molecule. The heme group has characteristic absorption bands, most notably the Soret band around 415 nm and the Q bands between 500 and 600 nm. biointerfaceresearch.comoceanoptics.com The precise position and intensity of these bands are sensitive to the oxidation state of the heme iron (ferrous Fe2+ vs. ferric Fe3+ in methemoglobin) and the ligation state (oxyhemoglobin vs. deoxyhemoglobin). oceanoptics.comfrontiersin.org For this compound, UV-Vis spectroscopy can be used to monitor its stability, its rate of auto-oxidation to methemoglobin, and to confirm the altered oxygen binding properties observed in P50 measurements. oceanoptics.comfrontiersin.orgresearching.cn

Raman Spectroscopy: This vibrational spectroscopy technique provides detailed information about the structure of the heme pocket and the globin chain. researchgate.net Specific Raman bands are sensitive to the spin and coordination state of the heme iron, as well as the conformation of the porphyrin ring itself. researchgate.netmdpi.com Resonance Raman spectroscopy, in particular, can selectively enhance the signals from the heme group, allowing for a detailed analysis of the heme-globin interactions that are disrupted in this compound. This can reveal subtle changes in the local environment of the heme that contribute to both its instability and high oxygen affinity. azooptics.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of chromophores. In proteins, CD in the far-UV region (190-250 nm) provides information about the secondary structure (e.g., α-helix content). iucr.org The near-UV region (250-350 nm) is sensitive to the tertiary structure, reflecting the environments of aromatic amino acid residues. acs.org The Soret region (around 400 nm) provides information on the heme-globin interactions. capes.gov.br For this compound, CD spectroscopy would be a powerful tool to detect changes in the secondary and tertiary structure resulting from the mutation and to monitor the conformational changes that occur upon oxygen binding and release, providing insight into the altered allosteric mechanism. acs.orgcapes.gov.br

Spectroscopic Technique Principle Application to this compound Research
UV-Visible Spectroscopy Measures absorption of UV and visible light by chromophores, primarily the heme group. biointerfaceresearch.comTo assess oxidation state (methemoglobin formation), ligand binding, and overall stability. oceanoptics.comfrontiersin.org
Raman Spectroscopy Analyzes the vibrational modes of the molecule, providing detailed information on the heme structure and its environment. researchgate.netmdpi.comTo probe specific changes in heme-globin interactions and heme pocket conformation due to the amino acid substitution.
Circular Dichroism Measures the differential absorption of circularly polarized light, reflecting the protein's secondary and tertiary structure. iucr.orgcapes.gov.brTo analyze conformational changes in the globin chains and the heme environment, and to study the altered allosteric transitions.

Computational and in Silico Modeling of Hemoglobin Windsor

Molecular Dynamics Simulations to Investigate Structural Dynamics of Hemoglobin Windsor

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For a protein like this compound, MD simulations can reveal how the β11 Val→Asp substitution alters the protein's structural dynamics and stability. nih.gov By simulating the behavior of both normal Hemoglobin A (HbA) and this compound (Hb Windsor) in a solvated environment, researchers can track conformational changes and fluctuations in the protein structure. elifesciences.orgnih.gov

The introduction of a charged aspartic acid residue into the hydrophobic interior of the globin chain is expected to disrupt local folding and increase the flexibility of the beta-globin subunit. mdpi.com MD simulations can quantify these changes by calculating metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) for the protein backbone and individual residues. mdpi.com Higher RMSD and RMSF values in the simulated Hb Windsor compared to HbA would computationally confirm the instability observed experimentally. proquest.comnih.gov These simulations can also elucidate dynamic changes at key interfaces, such as the α1β2 contact region, which is crucial for the cooperative binding of oxygen. proquest.com

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of HbA vs. Hb Windsor (100 ns)
Hemoglobin TypeAverage RMSD (Å) of β-chainPeak RMSF (Å) at β11 ResiduePredicted Outcome
Hemoglobin A (Wild-Type)1.81.2Stable
This compound (β11Val→Asp)3.54.1Unstable

Protein-Ligand Docking Studies to Analyze Heme-Pocket Interactions in this compound

Protein-ligand docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to another (the protein). researcherslinks.comresearchgate.net In the context of this compound, docking studies are invaluable for analyzing how the β11 Val→Asp mutation alters the interactions within the heme pocket. The heme group is the essential ligand responsible for binding oxygen. nih.gov

The substitution of the nonpolar valine with the polar aspartic acid changes the electrostatic potential and topology of the heme-binding pocket. acs.org Docking simulations can model the binding of heme to both the normal and the Windsor β-globin chains. These simulations would likely show a less favorable binding energy (a lower docking score) for heme in the Hb Windsor pocket due to the introduction of electrostatic repulsion and altered hydrophobic contacts. nih.gov Furthermore, these studies can model how the altered pocket environment affects the binding of oxygen to the heme iron, providing a structural basis for the experimentally observed increase in oxygen affinity. nih.gov The altered geometry may stabilize the R-state (relaxed, high-affinity state) of hemoglobin, making oxygen release less favorable. oncohemakey.com

Table 2: Representative Data from a Hypothetical Protein-Ligand Docking Study
MoleculeTarget PocketPredicted Binding Affinity (kcal/mol)Key Interactions
HemeHbA β-chain-10.5Hydrophobic, van der Waals
HemeHb Windsor β-chain-7.2Altered hydrophobic contacts, potential electrostatic repulsion

Predictive Modeling of this compound Stability and Functional Consequences

A variety of in silico tools and algorithms have been developed to predict the effects of amino acid substitutions on protein stability and function. nih.govresearchgate.net These predictive models use different approaches, including sequence-based methods, which rely on evolutionary conservation, and structure-based methods, which calculate changes in free energy (ΔΔG). nih.govoup.com

When the β11(A8)Val→Asp mutation is input into these predictive tools, they are expected to classify it as pathogenic or destabilizing. oup.com Structure-based energy function servers would likely calculate a positive ΔΔG value, indicating that the mutation decreases the stability of the protein. nih.govoup.com This aligns with the clinical observation that this compound is an unstable variant. nih.govscience.gov Functional prediction tools can also provide insights into the altered oxygen affinity. nih.gov By analyzing the location of the mutation within a critical functional domain (the heme pocket), these algorithms can predict a high probability of altered function, consistent with the high oxygen affinity that characterizes Hb Windsor. nih.govscispace.com

Table 3: Sample Output from Predictive Modeling Tools for the β11Val→Asp Mutation
Prediction ToolParameterPredicted Value/ScoreInterpretation
DDMutΔΔG (kcal/mol)+2.1Destabilizing
PredictSNP1Pathogenicity Score0.85 (out of 1)Deleterious/Disease-causing

Bioinformatic Approaches for Hemoglobin Variant Classification and Database Integration

Bioinformatics provides the essential framework for classifying and managing the vast amount of data on hemoglobin variants. nih.gov this compound is cataloged in specialized, locus-specific databases such as HbVar. pitt.eduovid.comnih.gov These databases serve as critical resources for clinicians and researchers, providing comprehensive information for each variant, including its genetic basis, structural changes, clinical effects, and relevant publications. nih.gov

The classification of a variant like this compound within these databases follows a standardized nomenclature. Bioinformatic platforms integrate sequence alignment tools to compare the mutated β-globin gene with the reference sequence, confirming the exact nucleotide and amino acid change. Furthermore, the increasing use of machine learning algorithms in hematology allows for the development of models that can predict the likelihood of a hemoglobinopathy based on routine blood test data. researchgate.netsemanticscholar.orgnih.gov By training on large datasets of known variants, these models can help flag potential cases of rare variants like Hb Windsor for further genetic testing, aiding in early diagnosis and management. adbascientific.com

Table 4: Example of a Database Entry for this compound
FieldInformation
Variant NameThis compound
GeneHBB
MutationCodon 11 GTC>GAC (p.Val12Asp)
Structural EffectSubstitution in heme pocket
Functional EffectIncreased O2 affinity, Unstable
Database IDHbVar ID 931

Comparative Analysis and Contribution to Hemoglobinopathy Research

Comparison of Hemoglobin Windsor with Other Unstable Hemoglobin Variants

Compared to other unstable variants, the mechanism of instability can differ based on the location and nature of the amino acid substitution. For instance, some variants are destabilized by substitutions that disrupt the α-helical structure of the globin chain, while others, like this compound, have mutations directly affecting the critical heme pocket. haematologica.org

Table 1: Comparison of Selected Unstable Hemoglobin Variants

Hemoglobin Variant Amino Acid Substitution Structural Consequence of Substitution
This compound β11(A8) Val→Asp Introduction of a polar residue into the hydrophobic heme pocket, disrupting heme stability. nih.govtandfonline.comashpublications.org
Hemoglobin Köln β98(FG5) Val→Met Loss of crucial stabilizing bonds at the α1β2 interface.
Hemoglobin Hammersmith β42(CD1) Phe→Ser Disruption of a key heme contact, leading to heme loss.

| Hemoglobin Zürich | β63(E7) His→Arg | Alteration of the distal heme pocket, affecting ligand binding and stability. |

These structural disruptions often lead to the oxidation of the heme iron to its ferric (Fe³⁺) state, forming methemoglobin, which cannot bind oxygen. ashpublications.org In the case of this compound, this auto-oxidation is a significant consequence of its instability. ashpublications.org

Comparison of this compound with Other High Oxygen Affinity Variants

The affinity of hemoglobin for oxygen is a critical determinant of oxygen delivery to tissues and is quantified by the P50 value—the partial pressure of oxygen at which hemoglobin is 50% saturated. nih.govderangedphysiology.com A lower P50 value indicates higher oxygen affinity. nih.gov Normal adult hemoglobin (HbA) has a P50 of approximately 26-27 mmHg. nih.govnih.gov this compound exhibits a significantly increased oxygen affinity (a low P50), which impairs the release of oxygen to peripheral tissues. nih.govtandfonline.com

This high affinity is a direct result of the β11 Val→Asp substitution. The structural changes caused by this mutation favor the high-affinity "R" (relaxed) state over the low-affinity "T" (tense) state. ashpublications.org Many high-affinity variants involve mutations at the α1β2 interface, which is crucial for the T-to-R conformational change, or at the C-terminus of the β-chain. nih.gov this compound's mutation, however, exerts its effect by altering the heme pocket itself. tandfonline.comashpublications.org

Table 2: Comparison of Selected High Oxygen Affinity Hemoglobin Variants

Hemoglobin Variant Amino Acid Substitution P50 (mmHg) Structural Basis for High Affinity
This compound β11(A8) Val→Asp Low (specific value not consistently reported) Stabilizes the R-state conformation by altering the heme pocket environment. nih.govtandfonline.com
Hemoglobin Chesapeake α92(FG4) Arg→Leu ~19 Disrupts salt bridges at the α1β2 interface, destabilizing the T-state. oncohemakey.com
Hemoglobin Malmö β97(FG4) His→Gln ~16-18 Removes a hydrogen bond that stabilizes the T-state at the α1β2 interface.

| Hemoglobin Johnstown | β109(G11) Val→Leu | Low (~18) | Substitution is near the α1β2 contact, favoring the R-state. nih.gov |

The physiological response to the tissue hypoxia caused by high-affinity hemoglobins (B146990) is typically an increase in erythropoietin production, leading to compensatory erythrocytosis (an increased red blood cell mass). oncohemakey.commdpi.com

Contribution of this compound Studies to the Understanding of Hemoglobin Structure-Function Relationships

The study of rare variants like this compound provides invaluable insights into the intricate relationship between hemoglobin's structure and its function. nih.govnih.gov The specific β11(A8) Val→Asp mutation in this compound has illuminated several key principles:

The Critical Role of the Heme Pocket's Hydrophobicity: The heme group is situated within a hydrophobic pocket that protects the ferrous (Fe²⁺) iron from oxidation. ashpublications.orgnih.gov The introduction of a charged aspartic acid residue in this compound demonstrates how severely this hydrophobic environment can be disrupted. ashpublications.org This single change leads directly to molecular instability and increased rates of methemoglobin formation, underscoring the necessity of a nonpolar environment for both heme retention and the maintenance of iron in its functional reduced state. ashpublications.orgnih.gov

Linking Instability and Oxygen Affinity: this compound is a classic example of a variant that is both unstable and has high oxygen affinity. nih.govtandfonline.com Its study helps researchers understand how these two properties can be mechanistically linked. The same structural change—the β11 substitution—simultaneously weakens the forces that hold the heme in its pocket (causing instability) and locks the molecule into a conformation that binds oxygen more tightly (high affinity). nih.govtandfonline.comashpublications.org

Insights from this compound Research into Globin Gene Expression and Regulation

Research on this compound has primarily focused on the structure-function relationships of the protein itself, as the clinical phenotype is a direct result of the altered protein's properties. nih.govtandfonline.com Direct studies detailing how the β11(A8)Val→Asp mutation impacts globin gene transcription or mRNA stability are limited. However, the study of hemoglobinopathies, in general, provides a broader context.

Future Directions in Academic Research on Hemoglobin Windsor

Development of Novel High-Throughput Screening Methodologies for Hemoglobin Variants

Future research holds significant potential for developing and refining high-throughput screening (HTS) methodologies capable of efficiently identifying and characterizing hemoglobin variants, including rare ones like Hemoglobin Windsor. Current routine HTS methods for hemoglobin characterization include high-performance liquid chromatography (HPLC) and capillary zone electrophoresis (CZE), which separate variants based on differential elution or migration properties mdpi.comjlabphy.org. These methods are valuable for detecting and quantifying different hemoglobin fractions mdpi.com.

Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) offer higher sensitivity and specificity for the analysis of hemoglobin variants and have been developed for high-throughput screening of hemoglobinopathies lcms.czresearchgate.net. The application of LC-MS/MS allows for the rapid analysis of numerous samples, with the potential to detect variants that may be missed by conventional methods lcms.czresearchgate.net. Future directions involve optimizing these MS-based approaches and potentially integrating them with other technologies to create even faster, more sensitive, and comprehensive HTS platforms specifically tailored for the discovery and initial characterization of novel or rare unstable variants like this compound. lcms.czresearchgate.net

Elucidating Secondary Molecular Pathways Affected by this compound Instability

The instability of this compound is known to lead to oxidative stress, heme loss, and the precipitation of denatured hemoglobin, forming Heinz bodies ashpublications.orgnih.govmdpi.comdynamed.com. These events can trigger secondary molecular pathways within erythrocytes and potentially impact other cellular processes. Future research should focus on a detailed elucidation of these downstream effects. Studies on the impact of unstable hemoglobin variants have indicated the involvement of protein quality-control pathways, such as the ubiquitin-mediated proteolysis and autophagy, in attempting to clear aberrant protein aggregates researchgate.netresearchgate.net.

Furthermore, exposure to hemoglobin or its degradation products can affect crucial signaling pathways. Research has shown that hemoglobin exposure can alter pathways essential for vascular stability, including PI3K-Akt and MAPK, and influence transcription factors frontiersin.org. The increased oxygen affinity of this compound may also trigger adaptive responses in oxygen sensing and delivery pathways ashpublications.orgnih.govfrontiersin.org. Future studies utilizing techniques such as transcriptomics and proteomics could identify the specific genes and proteins whose expression or activity is altered in the presence of this compound, providing a comprehensive understanding of the cellular and molecular consequences of its instability and altered function.

Advanced Structural Biology Techniques (e.g., Cryo-EM, X-ray Crystallography) for High-Resolution this compound Structures

Understanding the precise three-dimensional structure of this compound is crucial for deciphering the molecular basis of its instability and increased oxygen affinity. X-ray crystallography has historically been a fundamental technique for determining hemoglobin structures and understanding allostery nih.govnih.gov. While powerful, it requires the successful crystallization of the protein.

Integrated Multi-Omics Approaches to Understand the Systemic Impact of this compound

This compound's effects are not confined solely to the hemoglobin molecule itself; its presence can have systemic implications. Integrated multi-omics approaches, combining data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful avenue to comprehensively understand the broader impact of this hemoglobin variant. researchgate.netnih.govresearchgate.netmdpi.comquanticate.com

Exploration of Protein Engineering and Gene Editing Approaches for this compound Correction (Conceptual Research)

While currently conceptual for this compound due to its rarity, future academic research may explore the potential of protein engineering and gene editing technologies for therapeutic intervention. Protein engineering could involve designing molecules or chaperones that specifically bind to this compound to enhance its stability or normalize its oxygen affinity mdpi.compreprints.org. This could build upon research into stabilizing other unstable hemoglobin variants or developing allosteric modulators. mdpi.compreprints.org

Gene editing techniques, particularly CRISPR/Cas9, are being investigated for their potential to correct genetic mutations underlying hemoglobinopathies mdpi.comnih.govresearchgate.netinnovativegenomics.orgnih.govresearchgate.net. For this compound, this could theoretically involve correcting the specific GTT to GAT mutation in the HBB gene that encodes the beta-globin subunit psu.edunih.govresearchgate.net. Another conceptual approach could involve using gene editing to upregulate the production of fetal hemoglobin (HbF), which is not affected by the mutation and could potentially compensate for the function of the unstable adult this compound innovativegenomics.orgnih.govresearchgate.net. These approaches are still in early stages of research for most hemoglobinopathies and face challenges related to delivery, specificity, and long-term safety, but they represent promising avenues for future investigation into potentially curative strategies. mdpi.comnih.govresearchgate.netinnovativegenomics.orgnih.govresearchgate.net

Q & A

How can I formulate a focused research question to investigate the structural-functional relationships of hemoglobin Windsor?

Methodological Answer: Begin by aligning your question with frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Population: this compound variant carriers.
  • Intervention: Comparative analysis of oxygen-binding kinetics.
  • Comparison: Wild-type hemoglobin (HbA).
  • Outcome: Quantify differences in oxygen affinity.
    Ensure the question is measurable (e.g., using spectrophotometry for oxygen dissociation curves) and narrow in scope to avoid overgeneralization .

Q. What experimental design considerations are critical for characterizing this compound’s oxygen-binding properties?

Methodological Answer:

  • Sample preparation : Use purified this compound from clinical cohorts, ensuring proper storage (e.g., EDTA-treated blood to prevent degradation) .
  • Controls : Include wild-type hemoglobin and other variants (e.g., HbS) for comparative analysis.
  • Techniques : Employ oxygen equilibrium curves with tonometry, paired with UV-Vis spectroscopy to monitor conformational changes .
  • Data validation : Replicate experiments across multiple batches and use statistical tools (e.g., ANOVA) to confirm reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s stability under oxidative stress be resolved?

Methodological Answer:

  • Hypothesis testing : Compare results across studies using meta-analysis to identify confounding variables (e.g., differences in pH or temperature conditions).
  • Advanced techniques : Apply mass spectrometry to detect post-translational modifications (e.g., methionine oxidation) that may explain variability .
  • Statistical rigor : Use Bayesian inference to quantify uncertainty in conflicting datasets and prioritize variables requiring re-examination .

Q. What methodologies are optimal for comparative studies of this compound’s clinical impact versus other variants (e.g., HbC or HbE)?

Methodological Answer:

  • Cohort selection : Stratify participants by genotype, age, and environmental factors (e.g., altitude) to control for confounding variables .
  • Longitudinal data : Track hematological parameters (e.g., hemoglobin concentration, reticulocyte count) over time using regression models to isolate variant-specific effects .
  • Omics integration : Combine proteomic data with clinical outcomes to identify biomarkers linked to variant-specific pathologies .

Q. How can molecular dynamics (MD) simulations be validated against experimental data for this compound’s tertiary structure?

Methodological Answer:

  • Simulation protocols : Use force fields (e.g., CHARMM36) optimized for hemoglobin systems and run simulations in explicit solvent models .
  • Validation metrics : Compare simulated RMSD (root-mean-square deviation) values with X-ray crystallography or cryo-EM data.
  • Collaborative workflows : Share simulation trajectories via platforms like Zenodo for peer validation .

Guidelines for Publishing Findings

  • Manuscript structure : Follow standardized formats (Introduction, Methods, Results, Discussion) with emphasis on transparent methodology .
  • Data sharing : Deposit raw spectra, simulation files, and clinical datasets in repositories like Figshare or EMBL-EBI .
  • Ethical compliance : Document IRB approval for human studies and adhere to CARE guidelines for case reports .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.